molecular formula C10H20FN B1531873 (1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine CAS No. 2165606-33-5

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine

Cat. No. B1531873
M. Wt: 173.27 g/mol
InChI Key: XMNAQAHZEJIAAM-NXEZZACHSA-N
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Description

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine, also known as 2-FMA, is a synthetic molecule of the amine class. It is a fluorinated analog of the amphetamine class of compounds, which are well known for their stimulant effects. 2-FMA is a relatively new compound, having been discovered in the early 2000s. It has been studied extensively in recent years, with several scientific papers being published on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalysis and Synthesis of Amines : Research demonstrates the utility of various catalysts for the reductive amination of cyclopentanone, producing cyclopentylamine, a compound structurally related to the subject chemical. Such processes are critical in manufacturing pesticides, cosmetics, and medicines, highlighting the broader relevance of cyclopentylamines in chemical synthesis (Guo et al., 2019).
  • Fluorination Techniques : A study on the mild intramolecular fluoro-cyclization of benzylic alcohols and amines shows the significance of fluorinated heterocycles, including those similar to the subject chemical, in drug design and synthesis. Such fluorination methods offer a direct path to structurally diverse, fluorinated cyclic compounds (Parmar & Rueping, 2014).

Applications in Drug Development

  • Anticancer Potential : Schiff base organotin(IV) complexes, incorporating amino acetate functionalities, have shown promise as anticancer drugs. Their structural features and cytotoxicity against various human tumor cell lines suggest potential pathways for developing new therapeutic agents, possibly including derivatives of the subject compound (Basu Baul et al., 2009).

Methodological Innovations

  • Hydroamination of Alkenes : Organolanthanide complexes have been utilized for the regioselective intermolecular hydroamination of alkenes and alkynes, leading to the efficient synthesis of amines. Such methodologies are crucial for the preparation of structurally complex amines, potentially including the subject chemical and its derivatives, showcasing the versatility of organometallic catalysis in organic synthesis (Ryu, Li, & Marks, 2003).

properties

IUPAC Name

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FN/c1-8(2)6-7-12-10-5-3-4-9(10)11/h8-10,12H,3-7H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNAQAHZEJIAAM-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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